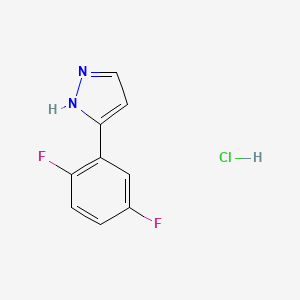

3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride

Descripción

3-(2,5-Difluorophenyl)-1H-pyrazole hydrochloride is a fluorinated pyrazole derivative where the pyrazole core is substituted at the 3-position with a 2,5-difluorophenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The fluorine atoms on the phenyl ring likely influence electronic properties (e.g., electron-withdrawing effects) and metabolic stability, which are critical for drug design .

Propiedades

IUPAC Name |

5-(2,5-difluorophenyl)-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2.ClH/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9;/h1-5H,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSVSENAROKIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NN2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives, including 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride, have been extensively studied for their anti-inflammatory and analgesic effects. Research indicates that compounds in this class can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory processes . For instance, studies have shown that certain pyrazole derivatives exhibit comparable effectiveness to established anti-inflammatory drugs like diclofenac and celecoxib in various animal models .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. Pyrazole derivatives have been tested against a range of pathogens, including bacteria and fungi. For example, some studies report that these compounds exhibit potent activity against Escherichia coli and Staphylococcus aureus, making them promising candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance antimicrobial efficacy .

Anticancer Potential

Research indicates that 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride may possess anticancer properties. Recent studies have explored its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Pyrazole derivatives have shown promise in targeting specific cancer pathways, providing a basis for further development as anticancer therapeutics .

Agricultural Applications

Pesticidal Activity

The pyrazole scaffold has been investigated for its potential use as a pesticide. Compounds derived from pyrazoles have shown effectiveness against agricultural pests, suggesting their application in crop protection. The mechanism often involves disrupting the nervous system of insects or inhibiting essential metabolic pathways .

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

In material science, pyrazole derivatives like 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride are being explored as components in organic light-emitting diodes. Their ability to act as hole-transport materials enhances the efficiency and brightness of OLED devices. The incorporation of these materials can lead to improved electronic properties and device performance .

Summary of Findings

The following table summarizes the key applications of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride:

| Application Area | Specific Uses | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, analgesic | Inhibits IL-6 and TNF-α; comparable to diclofenac |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Agricultural Science | Pesticidal activity | Effective against agricultural pests |

| Material Science | Organic light-emitting diodes (OLEDs) | Enhances efficiency and brightness of devices |

Mecanismo De Acción

The mechanism of action of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

The structural and functional attributes of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride can be compared to other pyrazole derivatives documented in recent literature. Below is a detailed analysis based on substituent effects, physicochemical properties, and spectral data.

Structural and Substituent Comparisons

| Compound Name | Substituents on Pyrazole Core | Key Functional Groups | Salt Form |

|---|---|---|---|

| 3-(2,5-Difluorophenyl)-1H-pyrazole | 3-(2,5-difluorophenyl) | Fluorophenyl, pyrazole | Hydrochloride |

| Compound 3f (Applied Sciences) | 3-(3,4,5-trimethoxyphenyl), 4-chloro | Trimethoxyphenyl, chloro, methyl | Neutral |

| Compound 3g (Applied Sciences) | 3-(benzo[d][1,3]dioxol-6-yl), 4-chloro | Benzodioxole, chloro, methyl | Neutral |

| Compound 3h (Applied Sciences) | 3-(p-tolyl), 4-chloro | Tolyl, chloro, methyl | Neutral |

| Compound 3i (Applied Sciences) | 1,3-bis(4-chlorophenyl) | Dichlorophenyl, chloro, methyl | Neutral |

Key Observations :

- Fluorine vs. Chlorine/Methoxy Groups : Fluorine substituents (as in the target compound) confer stronger electron-withdrawing effects compared to methoxy (electron-donating) or chloro (moderately electron-withdrawing) groups. This impacts reactivity and binding affinity in biological systems .

- Salt Form : The hydrochloride salt of the target compound enhances aqueous solubility, unlike neutral pyrazoles (e.g., 3f–3i), which may require organic solvents for dissolution .

Physicochemical Properties

| Compound | Melting Point (°C) | Yield (%) | Solubility (Polar Solvents) | Stability (RT) |

|---|---|---|---|---|

| Target Compound | Not reported | Not reported | High (hydrochloride salt) | Likely stable |

| Compound 3f | 118–120 | 75 | Moderate (neutral form) | Stable |

| Compound 3g | 220–222 | 65 | Low (bulky benzodioxole) | Stable |

| Compound 3h | 158–160 | 80 | Moderate (tolyl group) | Stable |

| Compound 3i | 150–152 | 70 | Low (dichlorophenyl) | Stable |

Key Observations :

- Melting Points : Bulky substituents (e.g., benzodioxole in 3g) increase melting points due to enhanced intermolecular interactions . The target compound’s melting point is unreported but expected to be lower than 3g due to smaller fluorine substituents.

Spectral Data and Electronic Effects

¹H NMR Shifts :

- The target compound’s 2,5-difluorophenyl group would show distinct aromatic proton shifts in the range of δ 6.8–7.6 ppm , similar to fluorinated analogs. This contrasts with chlorinated derivatives (e.g., 3h, δ 7.01–7.63 ppm) and methoxy-substituted compounds (e.g., 3f, δ 6.88–7.60 ppm) .

- Methyl groups in 3h (δ 2.38 ppm) and 3i (δ 2.14 ppm) are upfield compared to fluorine-substituted analogs due to reduced electron-withdrawing effects .

IR Stretches :

- The C=N and C=C stretches in the target compound are expected near 1590–1600 cm⁻¹ , consistent with pyrazole derivatives like 3f (1595 cm⁻¹) and 3g (1598 cm⁻¹) .

Actividad Biológica

3-(2,5-Difluorophenyl)-1H-pyrazole hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 208.62 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in water and organic solvents such as methanol and ethanol

The biological activity of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits high binding affinities to multiple receptors, influencing various biochemical pathways. It has been noted for its potential as a monoamine oxidase (MAO) inhibitor, which is significant in the treatment of depression and other neurological disorders .

- Anticancer Activity : Studies have indicated that pyrazole derivatives can inhibit the growth of cancer cells across multiple types, including lung, colorectal, and breast cancer . The specific difluoro substitution enhances its efficacy compared to other pyrazole compounds.

Biological Activities

The compound displays a broad spectrum of biological activities:

- Anticancer Properties : Research has shown that 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been tested for its ability to reduce inflammation in animal models .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. It has been evaluated against pathogens such as E. coli and S. aureus, showing promising results in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride was found to significantly reduce the viability of breast cancer cells (MDA-MB-231). The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. Results indicated that administration of the compound led to a significant decrease in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride to minimize by-products?

- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to avoid unwanted halogen exchange or ring-opening side reactions. For example, hydrazine derivatives (as seen in TRK kinase inhibitor syntheses) often require anhydrous conditions and inert atmospheres to prevent hydrolysis . Purification via column chromatography (normal or reverse phase) or crystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the target compound effectively. Monitoring reaction progress with TLC or HPLC is critical, especially given the fluorine substituents’ influence on reaction kinetics .

Q. How should researchers handle and store 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent decomposition. Fluorinated aromatic compounds are prone to moisture-induced hydrolysis; thus, desiccants like silica gel should be used in storage vials. Safety protocols include wearing nitrile gloves and chemical-resistant lab coats to avoid skin contact, as halogenated pyrazoles may exhibit uncharacterized toxicity .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for 3-(2,5-difluorophenyl)-1H-pyrazole derivatives across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line selection, solvent compatibility). For kinase inhibition studies (e.g., TRK inhibitors), validate results using orthogonal assays (e.g., SPR binding vs. enzymatic activity). Fluorine’s electron-withdrawing effects may alter binding kinetics in pH-sensitive assays, necessitating buffer standardization . Statistical tools like Bland-Altman plots can quantify inter-assay variability.

Q. How can structural modifications to the pyrazole core enhance selectivity for specific kinase targets?

- Methodological Answer : Introduce substituents at the pyrazole N1 or C3 positions to modulate steric and electronic interactions. For instance, bulky groups at C3 (e.g., morpholine derivatives) can improve TRK kinase selectivity by occupying hydrophobic pockets, as seen in structurally related compounds . Computational docking (e.g., AutoDock Vina) paired with MD simulations can predict binding poses before synthetic efforts.

Q. What analytical techniques are most reliable for characterizing fluorinated pyrazole hydrochloride salts?

- Methodological Answer :

Experimental Design Challenges

Q. How can researchers address low solubility of 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride in biological assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via antisolvent precipitation. For in vitro studies, pre-saturate buffer solutions and confirm solubility via dynamic light scattering (DLS). Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability, as demonstrated for related triazole compounds .

Q. What are the pitfalls in interpreting SAR data for fluorinated pyrazoles, and how can they be mitigated?

- Methodological Answer : Fluorine’s strong electronegativity may mask subtle steric effects. Control experiments with non-fluorinated analogs are essential. Use multivariate analysis (e.g., PCA) to deconvolute electronic vs. steric contributions. For TRK inhibitors, cross-validate with kinase profiling panels to rule off-target effects .

Data Contradiction Analysis

Q. Why might cytotoxicity results for 3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride vary between 2D vs. 3D cell culture models?

- Methodological Answer : 3D models (e.g., spheroids) better mimic tumor microenvironments, where hypoxia and nutrient gradients alter drug penetration. Fluorinated compounds may exhibit reduced efficacy in 3D systems due to limited diffusion; quantify intracellular concentrations via LC-MS to correlate with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.